molecular formula C20H22N2O2 B2950653 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide CAS No. 1798398-39-6

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide

Cat. No.: B2950653
CAS No.: 1798398-39-6
M. Wt: 322.408
InChI Key: XYOPAWMWUKEQPU-KPKJPENVSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of cinnamamides, which are known for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide typically involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase.

    Medicine: Explored for its potential anti-tumor and anti-diabetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenylthiazol-2-yl)cinnamamide: Known for its anti-tumor activity.

    N-(pyridin-4-yl)pyridin-4-amine: Exhibits antibacterial properties.

    N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine: Used in drug discovery for its biological activity.

Properties

IUPAC Name

(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-24-19-13-14-22(15-19)18-10-8-17(9-11-18)21-20(23)12-7-16-5-3-2-4-6-16/h2-12,19H,13-15H2,1H3,(H,21,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPAWMWUKEQPU-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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